3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one
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Overview
Description
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one is a complex organic compound that features a pyridinone core substituted with chloro, fluoro, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridinone under palladium catalysis. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one apart from similar compounds is its specific combination of substituents, which can confer unique chemical and physical properties. For example, the presence of both chloro and fluoro groups can influence its reactivity and interactions with other molecules.
Conclusion
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one is a compound with significant potential in various fields of research and industry Its unique structure allows it to participate in a variety of chemical reactions, and its potential applications range from drug development to materials science
Properties
Molecular Formula |
C19H15ClFNO2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C19H15ClFNO2/c1-22-18(20)10-8-15(19(22)23)14-7-9-17(16(21)11-14)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
ATFWCESCBBKVDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F)Cl |
Origin of Product |
United States |
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